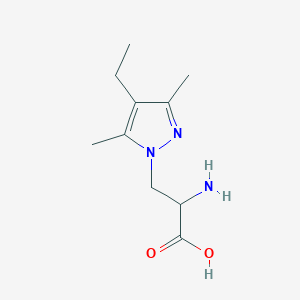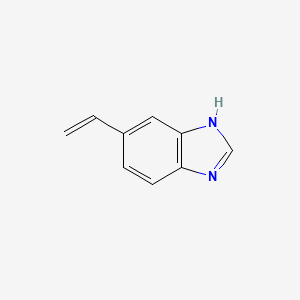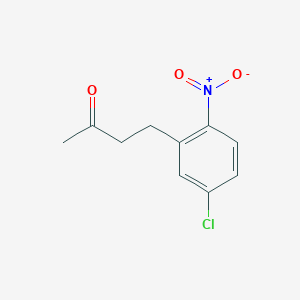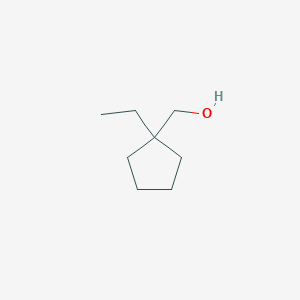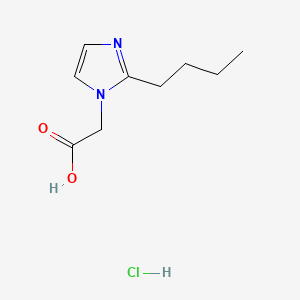
2-(2-butyl-1H-imidazol-1-yl)aceticacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group attached to the imidazole ring and an acetic acid moiety, which is further converted to its hydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .
科学研究应用
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and other functional materials.
作用机制
The mechanism of action of 2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways . The butyl group and acetic acid moiety can also influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
2-(1H-imidazol-1-yl)acetic acid hydrochloride: Lacks the butyl group, which may affect its biological activity and chemical reactivity.
2-(2-methyl-1H-imidazol-1-yl)acetic acid hydrochloride: Contains a methyl group instead of a butyl group, leading to different steric and electronic properties.
2-(2-ethyl-1H-imidazol-1-yl)acetic acid hydrochloride: Similar to the butyl derivative but with a shorter alkyl chain, which may influence its solubility and interaction with targets.
Uniqueness
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications compared to other imidazole derivatives .
属性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
2-(2-butylimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-3-4-8-10-5-6-11(8)7-9(12)13;/h5-6H,2-4,7H2,1H3,(H,12,13);1H |
InChI 键 |
IOFKRNOZNLZNJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC=CN1CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


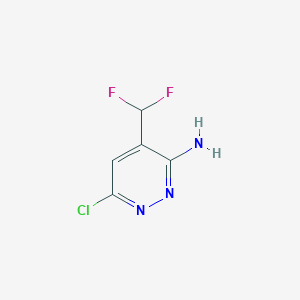
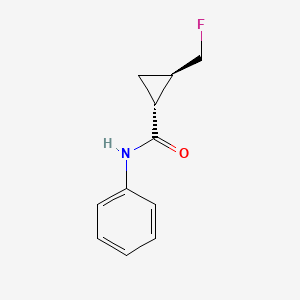
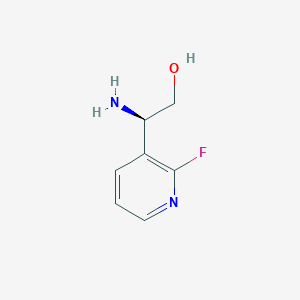

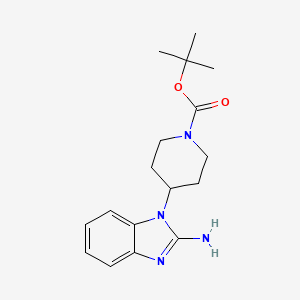

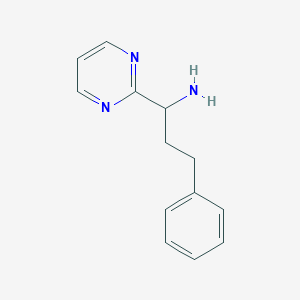
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
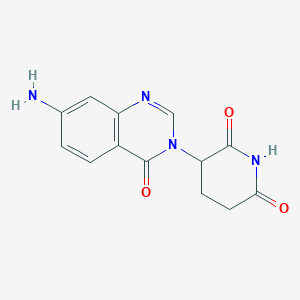
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
